5-Bromo-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2/c12-10-5-6-16-17(10)7-8-1-3-9(4-2-8)11(13,14)15/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASAROUJIYZKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195214 | |
| Record name | 5-Bromo-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057383-73-9 | |
| Record name | 5-Bromo-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1057383-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways to 5 Bromo 1 4 Trifluoromethyl Benzyl 1h Pyrazole
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 5-Bromo-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole reveals several possible synthetic routes. The primary disconnections can be made at the N1-C(benzyl) bond and the C5-Br bond. This leads to two principal synthetic strategies, outlined below:
Strategy A: Late-Stage N-Alkylation
This approach involves the initial synthesis of a 5-bromopyrazole intermediate, followed by the N-alkylation with a suitable 4-(trifluoromethyl)benzyl halide. This strategy is advantageous if a robust method for the regioselective synthesis of 5-bromopyrazole is available.
Disconnection 1 (N1-C): this compound → 5-bromopyrazole + 4-(trifluoromethyl)benzyl bromide.
Disconnection 2 (Pyrazole Core): 5-bromopyrazole is then disconnected to simpler acyclic precursors.
Strategy B: Late-Stage Bromination
This strategy involves the initial synthesis of 1-(4-(trifluoromethyl)benzyl)-1H-pyrazole, followed by a regioselective bromination at the C5 position. The success of this route is highly dependent on controlling the regioselectivity of the bromination reaction, as the C4 position of the pyrazole (B372694) ring is often more susceptible to electrophilic attack.
Disconnection 1 (C5-Br): this compound → 1-(4-(trifluoromethyl)benzyl)-1H-pyrazole.
Disconnection 2 (Pyrazole Core & N-Alkylation): The N-benzylated pyrazole can be further disconnected in two ways:
Disconnecting the N1-C(benzyl) bond first to pyrazole and 4-(trifluoromethyl)benzyl bromide.
Disconnecting the pyrazole ring while keeping the nitrogen-benzyl linkage intact, leading back to 4-(trifluoromethyl)benzylhydrazine and a 1,3-dielectrophile.
A third, more convergent strategy involves the use of 4-(trifluoromethyl)benzylhydrazine as a starting material, which directly installs the N1-substituent during the initial ring formation.
Pyrazole Ring Formation: Cyclocondensation and Functionalization Approaches
The formation of the pyrazole ring is a cornerstone of the synthesis. The most common method is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.
The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a widely used and versatile method. nih.govthieme.de Modifications and modern alternatives have expanded the scope and efficiency of pyrazole synthesis.
Key cyclization strategies include:
Reaction with 1,3-Diketones: This is the most traditional route. The reaction of a hydrazine with a 1,3-diketone can, however, lead to regioisomeric mixtures if both the diketone and the hydrazine are unsymmetrical.
Reaction with α,β-Unsaturated Carbonyls: α,β-unsaturated ketones or aldehydes can react with hydrazines to form pyrazoline intermediates, which are then oxidized to pyrazoles. nih.govresearchgate.net
Reaction with Acetylenic Ketones: The reaction between acetylenic ketones and hydrazines can provide a highly regioselective pathway to 1,3,5-trisubstituted pyrazoles. researchgate.net
Multicomponent Reactions (MCRs): MCRs offer an efficient way to construct complex pyrazoles in a single step from three or more starting materials. These reactions often proceed with high atom economy and can overcome regioselectivity issues seen in stepwise approaches. nih.govbeilstein-journals.orgmdpi.com For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org
| Method | Precursors | Key Advantages | Potential Challenges |
|---|---|---|---|
| Knorr Synthesis | 1,3-Dicarbonyls + Hydrazines | Well-established, versatile | Regioselectivity with unsymmetrical precursors |
| From α,β-Unsaturated Carbonyls | Chalcones, enones + Hydrazines | Accessible starting materials | Requires subsequent oxidation step |
| From Acetylenic Ketones | Ynones + Hydrazines | High regioselectivity | Availability of substituted ynones |
| Multicomponent Reactions | Aldehydes, ketones, active methylenes, hydrazines, etc. | High efficiency, complexity from simple precursors | Optimization of reaction conditions can be complex |
Securing the bromine atom specifically at the C5 position is a critical challenge. This can be achieved either by direct bromination of a pre-formed pyrazole ring or by incorporating the bromine atom into one of the acyclic precursors before cyclization.
Direct electrophilic bromination of the pyrazole ring typically occurs at the C4 position, which is the most electron-rich and sterically accessible site. beilstein-archives.org Therefore, to achieve C5 bromination, the C4 position must be blocked, or alternative strategies must be employed.
If the C4 position is already substituted, electrophilic bromination may proceed at the C5 position, although harsher conditions might be required. Metal-free C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) has been shown to be effective for C4 halogenation, highlighting the inherent reactivity of this position. beilstein-archives.org For the target molecule, direct bromination of 1-(4-(trifluoromethyl)benzyl)-1H-pyrazole would likely yield the 4-bromo isomer as the major product. Achieving C5 selectivity would require a more nuanced approach, possibly involving directed metalation-bromination, where a directing group at N1 or C2 steers the bromine to the C5 position.
A more reliable method for ensuring C5-bromination is to use a precursor that already contains the halogen in the correct position. This approach offers superior control over regioselectivity.
One effective strategy involves the use of β,β-dibromoenones. The reaction of these precursors with hydrazines can lead to the formation of 5-bromopyrazoles through a domino condensation/cyclization sequence. nih.govbeilstein-journals.org This method directly installs the bromine atom at the desired C5 position of the pyrazole ring.
Another pathway involves the chemical modification of a functional group at the C5 position. For instance, a pyrazol-5-one can be converted into a 5-bromopyrazole. A patented synthesis for a similar compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, demonstrates the conversion of a 5-hydroxy-pyrazole intermediate into the corresponding 5-bromo derivative using tribromooxyphosphorus (POBr₃). google.com This highlights the feasibility of functional group interconversion to install the C5-bromo substituent.
Introduction of the Bromine Substituent at the 5-Position of the Pyrazole Ring
N-Alkylation with the 4-(Trifluoromethyl)benzyl Moiety
The final key step in Strategy A, or an intermediate step in one variation of Strategy B, is the attachment of the 4-(trifluoromethyl)benzyl group to the N1 nitrogen of the pyrazole ring. N-alkylation of pyrazoles is a well-established transformation, typically achieved by reacting the N-H pyrazole with an alkyl halide in the presence of a base. researchgate.netorganic-chemistry.org
For the synthesis of the target compound from a 5-bromopyrazole intermediate, the reaction would involve 4-(trifluoromethyl)benzyl bromide or chloride as the alkylating agent.
Common conditions for N-alkylation of pyrazoles include:
Base and Solvent Systems: A variety of bases and solvents can be employed. Common combinations include potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or acetone, and sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). mdpi.combeilstein-journals.org The choice of conditions can sometimes influence the ratio of N1 versus N2 alkylation in unsymmetrically substituted pyrazoles, although for many 3- or 5-substituted pyrazoles, N1 alkylation is sterically and electronically favored. beilstein-journals.org
Phase Transfer Catalysis (PTC): PTC provides a mild and efficient method for N-alkylation, often allowing the reaction to proceed under biphasic conditions with high yields. researchgate.net
An alternative to post-cyclization alkylation is to use the appropriately substituted hydrazine from the outset. In this case, 4-(trifluoromethyl)benzylhydrazine would be reacted with a suitable 1,3-dielectrophile precursor (which would also need to contain the bromine or a precursor to it). This convergent approach can be highly efficient, as demonstrated in the synthesis of a related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, which utilizes 4-trifluoromethylphenylhydrazine in the initial condensation step. mdpi.com
| Reagents | Base | Solvent | Key Features |
|---|---|---|---|
| Alkyl Halide | K₂CO₃ | DMF, Acetone | Standard, widely used conditions. |
| Alkyl Halide | NaH | THF, DMF | Strong base, effective for less reactive systems. beilstein-journals.org |
| Alkyl Halide | KOH, NaOH | DMSO, or Biphasic with PTC | Can be performed under phase transfer conditions. researchgate.net |
| Trichloroacetimidates | Brønsted Acid (e.g., CSA) | DCM, DCE | Acid-catalyzed method, avoids strong bases. |
Strategies for Regioselective N-Alkylation of Pyrazoles
The regioselective alkylation of pyrazoles, which possess multiple heteroatoms with similar reactivity, presents a significant synthetic challenge. Tautomerization in N-heterocyclic compounds like pyrazoles leads to nitrogen atoms with comparable reactivity, often resulting in product mixtures that are difficult to separate. nih.gov To achieve the desired N1-alkylation for a compound such as this compound, several strategies are employed.
Traditionally, achieving regioselectivity relies on the inherent steric and electronic differences between the two nitrogen atoms of the pyrazole ring. The substitution pattern on the pyrazole can direct the incoming alkyl group to the less sterically hindered nitrogen atom. For instance, in the case of 3-methyl-5-phenyl-1H-pyrazole, alkylation tends to favor the nitrogen atom away from the bulkier phenyl group. mdpi.com
Advanced methods offer more precise control:
Protecting Group Strategies: This classic approach involves temporarily blocking one nitrogen atom to direct the alkylation to the other, followed by a deprotection step. While effective, this adds steps to the synthesis.
Catalyst-Controlled Alkylation: A general catalyst-controlled alkylation method has been elusive. nih.gov However, recent developments using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst have shown that sterics can control which regioisomer is the major product. mdpi.com
Enzymatic Alkylation: A novel and highly selective approach utilizes engineered enzymes. In a cyclic two-enzyme cascade, a promiscuous enzyme generates non-natural analogues of the cosubstrate S-adenosyl-l-methionine (SAM) from simple haloalkanes. A second, engineered enzyme then transfers the alkyl group to the pyrazole with exceptional regioselectivity (>99%). nih.gov This biocatalytic method represents a significant step towards catalyst-controlled, regiodivergent pyrazole alkylation. thieme-connect.com
A catalyst-free Michael reaction has also been developed for the N1-alkylation of 1H-pyrazoles, achieving excellent regioselectivity (N1/N2 > 99.9:1) and accommodating various functional groups, which is highly relevant for drug discovery. semanticscholar.org
Exploration of Reaction Conditions and Catalyst Systems for Efficient Alkylation
The efficient N-alkylation of the 5-bromopyrazole precursor requires careful optimization of reaction conditions and catalyst systems. Traditional methods often involve deprotonating the pyrazole nitrogen with a strong base, followed by the addition of an alkyl halide electrophile. mdpi.comsemanticscholar.org However, these conditions can be harsh and may lack selectivity.
Alternative and often milder approaches have been developed:
Acid Catalysis: A method using trichloroacetimidate electrophiles and a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), provides a viable alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org This system has proven effective for generating N-alkyl pyrazoles with good yields. researchgate.net
Phase-Transfer Catalysis: Alkylation of pyrazoles can be performed without a solvent using phase-transfer catalysis, which yields N-alkylpyrazoles efficiently. researchgate.net
Solid-Supported Catalysts: Various solid-supported catalysts have been shown to be effective. KF/Al2O3 catalyzes the N-alkylation of heterocyclic amines with alkyl halides, producing products in good to excellent yields and in short reaction times. researchgate.net Basic-supported catalysts like CsF-Al2O3 and KOH-Al2O3 are also utilized. researchgate.net
Molecular Sieves: Crystalline aluminosilicates (like zeolites) and crystalline aluminophosphates are used as catalysts, allowing for high yields under mild conditions without the formation of salt by-products. researchgate.netgoogle.com Zeolite HY, for example, is a highly active catalyst for the vapor-phase N-alkylation of pyrazoles with alcohols. researchgate.net
The table below summarizes various catalyst systems and their effectiveness in pyrazole N-alkylation.
| Catalyst System | Electrophile | Conditions | Outcome | Reference(s) |
| Camphorsulfonic acid (CSA) | Trichloroacetimidates | Refluxing 1,2-DCE | Good yields, sterically controlled regioselectivity | mdpi.com, semanticscholar.org |
| KF/Al2O3 | Alkyl halides | Not specified | Good to excellent yields, short reaction times | researchgate.net |
| H-EMT (Zeolite) | Methanol | 300°C, Vapor phase | High yield and selectivity | google.com |
| (Cs)Al-SBA-15 | Alkyl bromides | Thermal activation | Efficient catalysis, high yields (83-99%) | researchgate.net |
| Engineered Enzymes | Haloalkanes | 30-37°C, Aqueous buffer | Unprecedented regioselectivity (>99%) | nih.gov |
Advanced and Sustainable Synthetic Approaches
Recent advancements in pyrazole synthesis are increasingly guided by the principles of green chemistry, aiming to develop more environmentally benign and efficient methodologies. benthamdirect.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Green Chemistry Principles in Pyrazole Synthesis
Green chemistry strategies are being applied to pyrazole synthesis to create more sustainable processes. nih.gov Key strategies include the use of energy-efficient techniques like microwave and ultrasound irradiation, the application of benign catalysts, and the use of environmentally friendly solvents like water or, ideally, no solvent at all. nih.govresearchgate.net These innovative methods often lead to reduced reaction times, lower temperatures, and higher yields compared to conventional heating methods, contributing significantly to sustainable chemistry. rsc.org
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and simplifies product purification. Several pyrazole syntheses have been successfully conducted without solvents. For instance, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can be achieved by simple heating under solvent-free conditions, affording pyrazole products in high yields often without the need for further purification. rsc.org Another green method involves using tetrabutylammonium (B224687) bromide, an ionic salt, to synthesize pyrazole derivatives at room temperature without a solvent, achieving yields of 75–86%. tandfonline.com The use of sodium hydrogen carbonate under microwave irradiation also represents an excellent solvent-free method for N-alkylating pyrazoles. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. eresearchco.com This technique can reduce reaction times from hours or days to mere minutes, often with improved yields and selectivity. eurekaselect.comdergipark.org.tr In the context of pyrazole synthesis, microwave irradiation has been used to facilitate multiple bond formations, sometimes under solvent-free conditions, making it a time-efficient and eco-friendly methodology. rsc.org A review of articles from 2014-2024 found that microwave irradiation was the most widely employed green technique for synthesizing pyrazole derivatives with anticancer activity, used in 68% of the reviewed studies. rsc.orgrsc.org This approach not only accelerates reactions but also aligns with the principles of sustainable chemistry by reducing energy consumption. rsc.org
| Method | Reactants | Conditions | Time | Yield | Reference(s) |
| Microwave-Assisted | Quinolin-2(1H)-one-based α,β-unsaturated ketones and arylhydrazines | Acetic acid, 360 W, 120°C | 7-10 min | 68-86% | rsc.org |
| Microwave-Assisted | Carbohydrazide derivatives and 2,4-pentanedione | Ethanol, 270 W | 3-5 min | 82-98% | rsc.org |
| Conventional Heating | Phenyl hydrazine and 2,5-dibromo-3- thiophenecarbaldehyde | Ethanol/Acetic acid | 5 days (Step 1) | Not specified | dergipark.org.tr |
| Microwave-Assisted | Phenyl hydrazine and 2,5-dibromo-3- thiophenecarbaldehyde | Ethanol/Acetic acid, 100°C | 7 min | Not specified | dergipark.org.tr |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis is another green technique that utilizes high-frequency sound waves to promote chemical reactions. nih.gov This method is known for reducing energy consumption, reaction times, and the need for solvents. nih.govbenthamdirect.com Ultrasound irradiation provides an alternative to conventional heating, often enabling reactions to proceed under milder conditions, which can improve product selectivity and purity. nih.gov For example, an efficient four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives was achieved using ultrasound irradiation with a ceric ammonium (B1175870) nitrate (B79036) (CAN) catalyst in water, resulting in favorable to exceptional yields. nih.gov This approach is particularly valuable for processes requiring milder conditions than those typical for microwave synthesis. rsc.org
Application of Heterogeneous and Nano-Catalysts
The synthesis of pyrazole derivatives has been significantly advanced by the application of heterogeneous and nano-catalysts, which offer advantages such as easy separation, reusability, and often milder reaction conditions compared to their homogeneous counterparts. researchgate.netmdpi.com These green chemistry principles are applicable to the multi-step synthesis of substituted pyrazoles. researchgate.net While specific literature on the direct synthesis of this compound using these catalysts is not detailed, the general applicability of these methods to pyrazole ring formation is well-documented.
Heterogeneous catalysts, such as Amberlyst-70, have been employed for the aqueous synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. mdpi.com This resinous, non-toxic, and thermally stable catalyst provides an eco-friendly option with a simple workup procedure. mdpi.com Nano-catalysts, owing to their high surface-area-to-volume ratio, exhibit exceptional catalytic activity. nih.gov For instance, nano-ZnO has been used as an efficient, environmentally friendly catalyst for the condensation reaction to form 1,3,5-substituted pyrazole derivatives, achieving high yields in short reaction times. mdpi.comresearchgate.net
Magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄) and silica-coated NiFe₂O₄, have also emerged as highly effective catalysts. nih.govmdpi.com Their magnetic nature allows for facile recovery from the reaction mixture using an external magnet, simplifying purification and enabling multiple reuse cycles without significant loss of activity. mdpi.comnih.gov These catalysts have been successfully used in one-pot, multi-component reactions to produce various pyrazole and pyranopyrazole scaffolds. nih.govnih.gov Graphene oxide nanoparticles have also been proposed as an effective Lewis base catalyst for pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazine, noted for high yields and short reaction times. ajgreenchem.com
The table below summarizes various heterogeneous and nano-catalysts used in the synthesis of different pyrazole derivatives, highlighting their potential application in synthetic routes leading to brominated and benzylated pyrazoles.
Table 1: Examples of Heterogeneous and Nano-Catalysts in Pyrazole Synthesis
| Catalyst | Reactants | Product Type | Key Advantages | Source(s) |
|---|---|---|---|---|
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | 1,3,5-substituted pyrazoles | Environmentally friendly, excellent yields (95%), short reaction time, easy work-up. | mdpi.comresearchgate.net |
| Magnetic Fe₃O₄ NPs | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | Pyranopyrazoles | Catalyst reusable up to 14 times, aqueous medium, room temperature. | nih.gov |
| Copper Ferrite (CuFe₂O₄) | Alkyl nitriles, Hydrazine derivatives, Dialkyl acetylenedicarboxylate | Pyrano[2,3-c]-pyrazoles | High efficiency, works in water, remarkable yields. | nih.govnih.gov |
| Amberlyst-70 | 1,3-Diketones, Hydrazines/Hydrazides | Pyrazoles | Nontoxic, thermally stable, cost-effective, simple workup. | mdpi.com |
| Nickel-based heterogeneous catalyst | Hydrazine, Ketones, Aldehydes | Pyrazoles | One-pot synthesis, low catalyst loading, short reaction time, reusable up to 7 cycles. | mdpi.com |
Flow Chemistry Methodologies for Continuous Synthesis
Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in modern organic synthesis, offering a powerful alternative to traditional batch processing. galchimia.comresearchgate.netnih.gov This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net It has been successfully applied to the synthesis of pyrazoles, providing enhanced control, safety, and efficiency. nih.govmdpi.com The synthesis of pyrazoles often involves hazardous intermediates like diazonium salts and hydrazines; flow chemistry allows for their in situ generation and immediate consumption, significantly improving the safety profile of the process. nih.govnih.gov
The core of flow chemistry lies in the use of microreactors or other continuous-flow systems, which offer superior heat and mass transfer compared to batch reactors. researchgate.net For pyrazole synthesis, this translates to precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov Automated microreactor systems have been developed for creating libraries of pyrazole compounds, demonstrating the capability for sequential, multiple analogue reactions.
Several continuous-flow setups have been designed for pyrazole synthesis. One approach involves a two-stage process where an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, which then reacts with hydrazine in a second stage to yield the pyrazole product. galchimia.com Another reported system is a four-step continuous flow process that converts anilines into pyrazoles, incorporating diazotization, reduction, and condensation steps without isolating the hazardous intermediates. mdpi.comnih.gov The well-known Knorr pyrazole synthesis, involving the reaction of 1,3-dicarbonyl compounds with hydrazines, has also been successfully adapted to transient flow experiments in microreactors to study complex reaction kinetics. researchgate.netrsc.org These systems demonstrate the versatility of flow chemistry in handling multi-step syntheses and complex reaction mechanisms. nih.govuc.pt
The adoption of flow chemistry for pyrazole synthesis offers numerous advantages that directly impact reaction efficiency and scalability. galchimia.comresearchgate.net
Enhanced Efficiency and Yield: The precise control over reaction conditions in a flow system often leads to cleaner reactions, higher yields, and reduced formation of byproducts. nih.gov Reaction times can be dramatically reduced from hours in batch processes to mere minutes or even seconds in continuous flow. galchimia.comnih.gov For example, a continuous-flow approach to synthesizing the anti-inflammatory drug celecoxib (B62257), a pyrazole derivative, reduced the reaction time from 20 hours in batch to 64 minutes in flow, achieving the same 90% yield. nih.gov
Improved Safety: Flow chemistry significantly enhances safety, particularly when dealing with unstable or hazardous reagents and intermediates. nih.gov By using small reactor volumes, the amount of hazardous material present at any given moment is minimized. The in situ generation and immediate use of explosive intermediates like diazonium salts or toxic hydrazines prevent their accumulation and storage, a critical advantage over batch production. mdpi.comnih.gov The superior heat exchange of microreactors also allows for better management of highly exothermic reactions. allfordrugs.com
Facilitated Scalability: Scaling up a reaction in a flow system is typically more straightforward than in a batch process. Instead of redesigning a larger reactor, which can introduce new challenges in mixing and heat transfer, production can be increased by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). nih.gov This linear scalability makes the transition from laboratory-scale synthesis to industrial production more efficient and predictable. galchimia.com
Reproducibility and Automation: Continuous-flow systems offer improved reproducibility as the reaction parameters are precisely controlled by automated equipment. galchimia.com This allows for the integration of synthesis, purification, and analysis units, speeding up reaction optimization and process development. galchimia.com
The table below summarizes key advantages demonstrated in flow synthesis of pyrazoles.
Table 2: Advantages of Flow Chemistry in Pyrazole Synthesis
| Advantage | Description | Example/Benefit | Source(s) |
|---|---|---|---|
| Increased Efficiency | Significant reduction in reaction time and improved product yields due to superior process control. | Reaction time for celecoxib synthesis reduced from 20 hours to 64 minutes. | galchimia.comnih.gov |
| Enhanced Safety | Minimizes risk by using small reactor volumes and enabling in situ generation and consumption of hazardous intermediates. | Avoids the isolation and storage of unstable diazonium salts and hydrazines. | nih.govmdpi.comnih.gov |
| Straightforward Scalability | Production is increased by extending run time or numbering-up reactors, avoiding the complexities of redesigning large batch reactors. | Facilitates a smoother transition from lab-scale discovery to industrial manufacturing. | galchimia.comnih.gov |
| Improved Control & Reproducibility | Precise, automated control over temperature, pressure, and stoichiometry leads to consistent product quality. | Integration of synthesis and analysis units allows for rapid optimization. | galchimia.com |
Reaction Chemistry and Chemical Transformations of 5 Bromo 1 4 Trifluoromethyl Benzyl 1h Pyrazole
Reactivity of the Bromo Substituent
The bromo group at the 5-position of the pyrazole (B372694) ring is the primary site of reactivity for functionalization. Its susceptibility to oxidative addition with low-valent transition metals, such as Palladium(0), makes it an ideal electrophile for a wide array of cross-coupling reactions. This reactivity enables the diversification of the pyrazole core, introducing various substituents to modulate the molecule's properties.
Palladium-catalyzed cross-coupling reactions are fundamental transformations for 5-Bromo-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole, providing efficient methods for forming C-C and C-N bonds. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming a carbon-carbon bond between the C5 position of the pyrazole and a variety of sp2-hybridized carbon atoms from boronic acids or esters. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
Research has demonstrated the successful application of Suzuki-Miyaura coupling to this compound. In a notable example, this compound was coupled with (2-methoxypyrimidin-5-yl)boronic acid to produce 5-(2-methoxypyrimidin-5-yl)-1-((4-(trifluoromethyl)phenyl)methyl)-1H-pyrazole. The reaction proceeds efficiently using a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) and a base like sodium carbonate.
Table 1: Example of Suzuki-Miyaura Coupling Reaction
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature | Yield |
| This compound | (2-methoxypyrimidin-5-yl)boronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/Water | 100 °C | 84% |
The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond, linking the pyrazole ring to a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. While specific examples detailing the Sonogashira coupling of this compound are not prevalent in readily accessible literature, the reactivity of analogous 5-halopyrazoles provides strong evidence for its feasibility. For instance, 5-iodo-1-aryl-3-CF3-pyrazoles have been shown to undergo Sonogashira reactions with terminal alkynes to yield the corresponding 5-alkynyl pyrazole derivatives. The general conditions involve a palladium catalyst like Pd(PPh3)2Cl2, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) in a solvent such as THF or DMF.
Table 2: General Conditions for Sonogashira Coupling of Halopyrazoles
| Substrate Type | Coupling Partner | Typical Catalyst | Co-catalyst | Base | Solvent |
| 5-Halopyrazole | Terminal Alkyne | Pd(PPh3)2Cl2 / Pd(PPh3)4 | CuI | TEA / DIPA | THF / DMF |
The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. Although specific documented instances of the Heck reaction with this compound are scarce, the general mechanism is applicable to a wide range of aryl bromides. The reaction typically employs a catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)2) with a phosphine (B1218219) ligand and an organic or inorganic base. This pathway would allow for the introduction of vinyl substituents at the C5 position of the pyrazole ring.
The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides. This reaction has been successfully applied to this compound to introduce amino substituents at the C5 position.
In a documented synthetic route, the compound was coupled with 2-aminopyridine. This transformation was achieved using a palladium catalyst system consisting of Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and a bulky biaryl phosphine ligand like Xantphos, in the presence of a strong base such as cesium carbonate. Such reactions are crucial for building molecules with diverse biological activities.
Table 3: Example of Buchwald-Hartwig Amination Reaction
| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temperature |
| This compound | 2-Aminopyridine | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 110 °C |
Direct nucleophilic aromatic substitution (SNA_r) of the bromo group on the pyrazole ring is generally challenging. The pyrazole ring is a π-excessive five-membered heterocycle, which makes it inherently electron-rich and thus less susceptible to attack by nucleophiles. For an SNA_r reaction to occur without a transition-metal catalyst, the ring typically requires strong activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the trifluoromethyl group is on the benzyl (B1604629) substituent and its electron-withdrawing effect is insulated from the pyrazole ring by a methylene (B1212753) (-CH2-) bridge. Consequently, it does not sufficiently activate the C5-Br bond towards uncatalyzed nucleophilic attack under standard conditions. Therefore, palladium-catalyzed cross-coupling reactions remain the primary and most effective methods for the functionalization of this bromo-substituent.
Metalation and Lithiation Studies at the Pyrazole Core
The pyrazole core of this compound presents specific sites for metalation, which is a key strategy for introducing new functional groups. The most probable pathway for lithiation on this molecule is through a halogen-metal exchange at the C-5 position, given the presence of the bromine atom.
Studies on analogous compounds, such as 4-bromo-1-phenylsulphonylpyrazole, have demonstrated the feasibility of regioselective lithiation. rsc.orgrsc.org In this related system, the N-phenylsulphonyl group acts as a directing group, and treatment with organolithium reagents like phenyl-lithium leads to the formation of the 5-lithio derivative. rsc.orgrsc.org While the 4-(trifluoromethyl)benzyl group at the N-1 position of the title compound is not identical to a phenylsulphonyl group, it is also electron-withdrawing, which influences the electronic environment of the pyrazole ring.
The lithiated intermediate, once formed, can be quenched with a variety of electrophiles to introduce diverse substituents at the C-5 position. This method provides a convenient route to vicinally disubstituted pyrazoles. rsc.org The general scheme for this transformation is presented below.
Table 1: Potential Electrophiles for Quenching of Lithiated Pyrazole
| Electrophile | Resulting Functional Group at C-5 |
|---|---|
| Carbon dioxide (CO₂) | Carboxylic acid |
| Aldehydes (e.g., benzaldehyde) | Secondary alcohol |
| Ketones (e.g., benzophenone) | Tertiary alcohol |
| Iodomethane (CH₃I) | Methyl |
This table is illustrative of potential reactions based on the reactivity of analogous organolithium compounds.
Functionalization of the Pyrazole Ring System
The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution. In general, for pyrazoles, this substitution occurs preferentially at the C-4 position, as attack at C-3 or C-5 leads to a less stable, positively charged azomethine intermediate. rrbdavc.orgscribd.com In the case of this compound, the C-4 position is unsubstituted and therefore available for such reactions.
The N-1 substituent, the 4-(trifluoromethyl)benzyl group, is electron-withdrawing, which generally deactivates the pyrazole ring towards electrophilic attack compared to an N-unsubstituted or N-alkyl pyrazole. However, electrophilic substitution at C-4 is still considered a viable functionalization pathway under appropriate reaction conditions.
Table 2: Common Electrophilic Aromatic Substitution Reactions Applicable to Pyrazole
| Reaction | Reagents | Electrophile | Expected Product |
|---|---|---|---|
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitro-5-bromo-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |
| Vilsmeier-Haack | POCl₃ + DMF | Cl-CH=NMe₂⁺ | This compound-4-carbaldehyde |
This table outlines potential reactions based on the general reactivity of the pyrazole ring system. scribd.com
Regioselective derivatization allows for the precise modification of a specific position on the pyrazole ring. For this compound, the most prominent strategies focus on the C-5 position due to the presence of the bromine atom.
One key strategy, as discussed in section 3.1.3, is the regioselective lithiation at C-5 via halogen-metal exchange, followed by quenching with an electrophile. rsc.orgrsc.org This provides exclusive functionalization at this position.
Another powerful and widely used method for derivatizing aryl halides is through transition-metal-catalyzed cross-coupling reactions. The C-Br bond at the C-5 position is a suitable handle for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide variety of carbon-based and heteroatom-based substituents, providing a versatile route to novel pyrazole derivatives.
Reactivity of the 4-(Trifluoromethyl)benzyl Moiety
The methylene group (—CH₂—) of the benzyl moiety is a site of enhanced reactivity due to its benzylic position. The C-H bonds at this position are weaker than typical aliphatic C-H bonds because the resulting benzyl radical is stabilized by the adjacent aromatic ring. wikipedia.org
A number of transformations can be envisioned at this benzylic position. One such transformation is C-H activation, often mediated by transition metal complexes. rsc.orgrsc.org Research on related benzylpyrazole systems has shown that palladium-catalyzed intramolecular C(sp³)-H arylation can occur, demonstrating the reactivity of these benzylic protons. researchgate.net Such reactions could lead to the formation of novel polycyclic structures.
Additionally, oxidation of the benzylic methylene group is a possible transformation. Strong oxidizing agents can convert a benzylic CH₂ group to a carboxylic acid, though this is a destructive pathway for the benzyl moiety. wikipedia.org Milder, more selective oxidation could potentially yield a ketone, converting the benzyl group into a benzoyl group. wikipedia.org
The trifluoromethyl (—CF₃) group is generally considered to be a stable functional group due to the strength of the C-F bonds. However, under certain conditions, it can undergo chemical transformations.
Defluorination or partial hydrolysis of the CF₃ group often requires harsh conditions, such as the use of superacids or specific Lewis acids. nih.gov For instance, trifluoromethyl-substituted arenes have been shown to react in the presence of trifluoromethanesulfonic acid to form electrophilic species that can participate in Friedel-Crafts-type reactions. nih.gov The hydrolysis of trifluoromethyl groups to carboxylic acids can also occur, particularly when facilitated by neighboring groups or under specific aqueous conditions. rsc.orgchemrxiv.org
Selective transformations of a single C-F bond within the CF₃ group are challenging but have been achieved in some systems, often requiring specifically designed substrates with ortho-directing groups to facilitate the reaction. semanticscholar.org While not extensively explored for the 4-(trifluoromethyl)benzyl moiety specifically, these precedents suggest that transformation of the CF₃ group in this compound would likely require forcing conditions or advanced catalytic systems.
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 5-Bromo-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole in solution. A suite of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton, carbon, and fluorine signals.
One-dimensional NMR provides fundamental information about the different chemical environments within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons, the benzylic methylene (B1212753) protons, and the protons of the trifluoromethyl-substituted benzene (B151609) ring. The pyrazole protons (H-3 and H-4) typically appear as doublets due to mutual coupling. The benzylic protons (CH₂) are expected to be a singlet, integrating to two protons, located in the range of 5.0-5.5 ppm. The benzene ring protons will present as a typical AA'BB' system, appearing as two distinct doublets, each integrating to two protons.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The spectrum would show signals for the two distinct sp² carbons of the pyrazole ring, with the carbon bearing the bromine atom (C-5) being significantly shielded. The benzylic carbon (CH₂) signal would appear in the aliphatic region (typically 50-60 ppm). The trifluoromethyl-substituted benzene ring will show four distinct signals, including a quaternary carbon attached to the CF₃ group. The CF₃ carbon itself will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group, as there are no neighboring fluorine atoms to cause splitting.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar structural motifs.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| Pyrazole H-3 | ~7.6 | ~142 | d |
| Pyrazole H-4 | ~6.4 | ~112 | d |
| Pyrazole C-5 | - | ~98 | s |
| Benzyl (B1604629) CH₂ | ~5.4 | ~55 | s |
| Benzyl C-1' | - | ~141 | s |
| Benzyl C-2'/C-6' | ~7.4 | ~128 | d |
| Benzyl C-3'/C-5' | ~7.6 | ~126 (q) | d |
| Benzyl C-4' | - | ~130 (q) | s |
| CF₃ | - | ~124 (q) | q |
| Fluorine | ¹⁹F Chemical Shift (ppm) | ||
| CF₃ | ~ -62 | - | s |
d = doublet, s = singlet, q = quartet
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the H-3 and H-4 protons of the pyrazole ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the H-3 signal to the C-3 carbon, H-4 to C-4, the benzylic CH₂ protons to their corresponding carbon, and the aromatic protons to their respective carbons on the benzene ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Expected key correlations include:
The benzylic CH₂ protons to the pyrazole C-5 and C-3 carbons, as well as to the C-1' and C-2'/C-6' carbons of the benzene ring.
The pyrazole H-3 proton to C-5 and C-4.
The pyrazole H-4 proton to C-5 and C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. A key NOESY correlation would be expected between the benzylic CH₂ protons and the H-3 proton of the pyrazole ring, confirming the N-1 substitution pattern.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and formula of the compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₈BrF₃N₂), the presence of the single bromine atom results in a characteristic isotopic pattern for the molecular ion peak [M]⁺•, with two peaks of nearly equal intensity separated by two mass units ([M]⁺• and [M+2]⁺•) corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 2: Predicted HRMS Data for C₁₁H₈BrF₃N₂
| Ion Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [C₁₁H₈BrF₃N₂]⁺• | 315.9877 | 317.9857 |
| [C₁₁H₉BrF₃N₂]⁺ | 316.9955 | 318.9935 |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to produce fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. The fragmentation of organic molecules often occurs at the weakest bonds or leads to the formation of stable ions or neutral molecules. gbiosciences.comlibretexts.org
For this compound, the primary fragmentation pathways are expected to involve:
Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-N bond between the benzylic carbon and the pyrazole nitrogen. This would result in the formation of a stable 4-(trifluoromethyl)benzyl cation (m/z 159) and a 5-bromopyrazole radical. The m/z 159 fragment is a highly characteristic peak for this structure.
Loss of Bromine: Fragmentation can occur via the loss of the bromine radical (•Br) from the molecular ion, leading to a fragment ion at m/z 237.
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, often involving the loss of N₂ or HCN, a common pathway for nitrogen-containing heterocycles. spectrabase.com The presence of the trifluoromethyl group can also influence fragmentation pathways. fluorine1.ru
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 316/318 | [C₁₁H₈BrF₃N₂]⁺• | Molecular Ion |
| 237 | [C₁₁H₈F₃N₂]⁺ | Loss of •Br |
| 159 | [C₈H₆F₃]⁺ | Benzylic cleavage (loss of bromopyrazole radical) |
| 145/147 | [C₃H₂BrN₂]⁺ | Cleavage of benzyl group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
Aromatic C-H Stretching: Bands typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands from the benzylic CH₂ group are expected just below 3000 cm⁻¹.
C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyrazole and benzene rings would be observed in the 1450-1600 cm⁻¹ region.
C-F Stretching: The trifluoromethyl group will produce very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.
C-Br Stretching: The vibration for the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.
Table 4: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3050-3150 | Aromatic C-H | Stretch |
| 2850-2960 | Aliphatic C-H | Stretch |
| 1450-1600 | Aromatic C=C, C=N | Ring Stretch |
| 1100-1350 | C-F (of CF₃) | Stretch (Strong) |
| 500-600 | C-Br | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. The chromophores within the molecule—primarily the pyrazole ring and the 4-(trifluoromethyl)benzyl group—are responsible for this absorption.
The electronic transitions are typically of two main types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). wikipedia.org The pyrazole and benzene rings are rich in π-electrons, leading to characteristic π → π* transitions. These transitions are generally high in energy and intensity. The nitrogen atoms in the pyrazole ring also possess non-bonding electron pairs (n-electrons), which can undergo n → π* transitions. These are typically of lower energy and intensity compared to π → π* transitions. wikipedia.org
The gas-phase UV absorption spectrum of the parent pyrazole molecule shows a maximum absorption cross-section around 203 nm, which is attributed to a π → π* transition. rsc.orgresearchgate.net The substitution on the pyrazole ring, as in this compound, is expected to influence the wavelength and intensity of these absorption bands. The presence of the benzyl group, another strong chromophore, will introduce additional π → π* transitions, and conjugation or electronic interaction between the two ring systems can lead to shifts in the absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths). wikipedia.orgmdpi.com The trifluoromethyl group, being an electron-withdrawing group, can also modulate the electronic distribution and thus the energy of the electronic transitions. mdpi.com
Single-Crystal X-Ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a crystalline solid. While the specific crystal structure of this compound is not publicly available, the methodology can be illustrated using the detailed structural data of a closely related compound, 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole . iucr.orgresearchgate.net This analogue shares key features, including a trifluoromethyl-substituted pyrazole ring and a large, substituted N-benzyl-type group, providing a valid framework for understanding the structural aspects.
The first step in crystal structure determination is identifying the crystal system and space group, which describe the symmetry of the crystal lattice. For the analogue compound, 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, the analysis revealed that it crystallizes in the monoclinic system with the space group P2₁/c . researchgate.net
Crystal System: The monoclinic system is characterized by three unequal axes, with one axis perpendicular to the plane containing the other two.
Space Group: The P2₁/c designation indicates a primitive (P) unit cell with a two-fold screw axis (2₁) parallel to the b-axis and a c-glide plane perpendicular to it. This specific space group is centrosymmetric and is one of the most common for organic molecules. researchgate.net
These symmetry parameters define the fundamental repeating unit of the crystal and the symmetrical arrangement of the molecules within it.
Below is a table of selected bond lengths and angles for the analogue, 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, which are representative of the type of data obtained. iucr.org
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Length | N1-N2 | 1.365(2) Å |
| N2-C3 | 1.343(2) Å | |
| C3-C4 | 1.381(3) Å | |
| C4-C5 | 1.365(3) Å | |
| C5-N1 | 1.359(2) Å | |
| C3-C(F₃) | 1.491(3) Å | |
| Bond Angle | C5-N1-N2 | 112.5(1)° |
| N1-N2-C3 | 105.9(1)° | |
| N2-C3-C4 | 110.9(2)° | |
| C3-C4-C5 | 105.1(2)° | |
| C4-C5-N1 | 105.6(2)° | |
| Torsional Angle | C4-C3-N2-N1 | -0.4(2)° |
| N2-C3-C4-C5 | 0.6(2)° |
Data derived from the crystallographic information for 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. iucr.org
The packing of molecules within a crystal is governed by a network of intermolecular interactions. In the absence of strong hydrogen bond donors like an N-H group (due to substitution at the N1 position), weaker interactions become dominant in directing the supramolecular architecture. nih.gov
For the analogue 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, the crystal packing is stabilized by a combination of weak hydrogen bonds and other interactions: researchgate.net
C—H···F Interactions: The fluorine atoms of the trifluoromethyl group act as weak hydrogen bond acceptors, forming intermolecular C—H···F bonds with hydrogen atoms from the phenyl rings of neighboring molecules.
C—H···π Interactions: These interactions occur between C-H bonds of one molecule and the π-electron clouds of the aromatic pyrazole or phenyl rings of an adjacent molecule.
Theoretical and Computational Investigations of 5 Bromo 1 4 Trifluoromethyl Benzyl 1h Pyrazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. asrjetsjournal.org By calculating the electron density, DFT methods can accurately determine molecular structure, energy, and other key electronic characteristics, providing a robust framework for predicting the behavior of 5-Bromo-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole. eurasianjournals.comnih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO indicates the capacity to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap generally signifies higher kinetic stability and lower chemical reactivity. irjweb.comnih.gov
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. irjweb.comnih.gov |
Note: The values in the table are illustrative, based on typical DFT calculations for substituted pyrazole (B372694) and aromatic heterocyclic compounds, as specific data for the title compound is not available.
DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm molecular structures and interpret experimental results. nih.govresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the ¹H and ¹³C NMR chemical shifts. iu.edu.sa For this compound, calculations would predict distinct signals for the protons and carbons of the pyrazole and benzyl (B1604629) rings. The predicted shifts would be influenced by the electronic environment created by the bromo and trifluoromethyl substituents.
IR Spectroscopy: Theoretical vibrational analysis can predict the frequencies of infrared absorption, corresponding to the molecule's fundamental vibrational modes. These calculations help in assigning experimental IR peaks to specific bond stretches, bends, and torsions, such as C-H, C=N, C-Br, and C-F vibrations. semanticscholar.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals (e.g., π → π* transitions). nih.gov This allows for the prediction of the maximum absorption wavelength (λmax).
| Spectroscopic Technique | Predicted Parameter | Relevant Structural Moieties |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ, ppm) | Pyrazole ring protons, Benzyl CH₂, Benzene (B151609) ring protons |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Pyrazole ring carbons, Benzyl carbons, CF₃ carbon |
| FT-IR | Vibrational Frequencies (cm⁻¹) | Aromatic C-H, C=N, C=C, C-Br, C-F stretching and bending |
| UV-Vis | λmax (nm) | π → π* transitions of the conjugated system |
Note: This table illustrates the types of spectroscopic data that can be predicted via DFT calculations.
A molecule's three-dimensional shape is critical to its function. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule. iu.edu.sa This is achieved by mapping the potential energy surface (PES), a multidimensional landscape that represents the molecule's energy as a function of its atomic coordinates. longdom.org
For this compound, a key conformational feature is the rotation around the single bond connecting the benzyl group's methylene (B1212753) carbon to the pyrazole ring's nitrogen atom. DFT calculations can map the PES for this rotation, identifying the lowest energy conformers (global and local minima) and the energy barriers (transition states) that separate them. ethz.ch Such studies reveal the flexibility of the molecule and the preferred orientation of the two ring systems relative to each other. iu.edu.sa
DFT provides a suite of descriptors that quantify chemical reactivity. asrjetsjournal.org Based on the calculated HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be determined. mdpi.comresearchgate.net These parameters offer a quantitative measure of a molecule's stability and its propensity to participate in chemical reactions. researchgate.net
Furthermore, the Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing reactive sites. nih.gov The MEP plots electron density on the molecular surface, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For the title compound, negative potential would be expected around the pyrazole nitrogen atoms and the bromine atom, while positive regions would be located around the hydrogen atoms.
| Reactivity Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape; related to electronegativity. asrjetsjournal.org |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. mdpi.com |
| Global Softness (S) | 1 / (2η) | The inverse of hardness; indicates higher reactivity. asrjetsjournal.org |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a molecule to accept electrons. mdpi.com |
Note: This table defines key reactivity descriptors that can be calculated from DFT-derived energies.
The electronic character of this compound is largely defined by its substituents.
5-Bromo Group: The bromine atom exerts a strong electron-withdrawing inductive effect (-I) on the pyrazole ring, which decreases the electron density of the heterocyclic system.
Molecular Dynamics (MD) Simulations
While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.com By solving Newton's equations of motion for a system of atoms, MD simulations can model how a molecule moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule. nih.gov
For this compound, MD simulations could be employed to:
Analyze Conformational Dynamics: Simulate the molecule in an aqueous solution to observe its rotational and vibrational motions, conformational transitions, and interactions with water molecules over a period of nanoseconds or longer. uomustansiriyah.edu.iqrdd.edu.iq
Study Binding Stability: If the molecule is a potential drug candidate, MD simulations can be used to model its interaction with a target protein. After an initial docking pose is predicted, an MD simulation can assess the stability of the ligand-protein complex, revealing key interactions and how they persist over time, providing crucial information for drug design. nih.gov
Applications of 5 Bromo 1 4 Trifluoromethyl Benzyl 1h Pyrazole in Advanced Materials and Catalysis
Development as a Ligand in Coordination Chemistry and Catalysis
The pyrazole (B372694) nucleus is a well-established N-donor ligand in coordination chemistry, valued for its ability to form stable complexes with a wide array of transition metals. The specific substituents on the pyrazole ring, such as those in 5-Bromo-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole, allow for the fine-tuning of the ligand's coordination properties and, consequently, the catalytic activity and physical properties of the resulting metal complexes.
The synthesis of metal complexes using pyrazole-based ligands is a foundational aspect of modern inorganic and organometallic chemistry. Generally, these syntheses involve the reaction of a pyrazole derivative with a suitable metal salt in an appropriate solvent. For instance, mononuclear complexes of metals like cadmium(II), copper(II), and iron(II) have been synthesized by reacting pyrazole-acetamide ligands with the corresponding metal salts in an aqueous ethanolic solution nih.gov. Similarly, manganese(II) complexes have been prepared by mixing an ethanolic solution of a pyrazole-triazine ligand with a manganese(II) salt mdpi.com.
The resulting metal complexes are typically characterized using a suite of analytical techniques. Methods such as Fourier-transform infrared (FTIR) spectroscopy are used to confirm the coordination of the pyrazole ligand to the metal center, often by observing shifts in the characteristic vibrational frequencies of the C=N and other bonds within the pyrazole ring mdpi.comjocpr.com. For crystalline products, single-crystal X-ray diffraction provides definitive structural information, revealing bond lengths, coordination geometries, and intermolecular interactions nih.govmdpi.comnih.gov.
While specific reports detailing the synthesis of metal complexes with this compound are not extensively documented, the established methodologies for other substituted pyrazoles provide a clear blueprint for its use in coordination chemistry. The combination of the electron-withdrawing trifluoromethyl group and the sterically influential benzyl (B1604629) group is expected to modulate the electronic structure and stability of the resulting metal complexes.
Table 1: General Methods for Synthesis of Metal-Pyrazole Complexes
| Metal Salt | Ligand Type | Solvent | General Outcome |
|---|---|---|---|
| CdCl₂, Cu(NO₃)₂, Fe(NO₃)₃ | Pyrazole-acetamide | Ethanol/Water | Formation of mononuclear Cd(II), Cu(II), and Fe(II) complexes nih.gov |
| Mn(ClO₄)₂ | Pyrazole-triazine | Ethanol | Synthesis of a mononuclear Mn(II) complex mdpi.com |
Metal complexes derived from pyrazole ligands are actively explored for their catalytic prowess in a variety of organic transformations. The ability to systematically modify the pyrazole ligand allows chemists to tune the catalyst's activity, selectivity, and stability for specific applications.
One of the most significant applications of pyrazole-ligated metal complexes is in carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This reaction is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceuticals and functional materials rsc.orgnih.govrsc.org.
Research has demonstrated that brominated pyrazole derivatives, especially those containing trifluoromethyl groups, are effective substrates and precursors for ligands in these reactions. For example, a convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been developed using a Suzuki-Miyaura cross-coupling reaction starting from a 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one rsc.orgnih.govresearchgate.net. These reactions often employ a palladium catalyst, such as PdCl₂(PPh₃)₂ or more advanced systems like XPhosPdG2/XPhos, in the presence of a base (e.g., Na₂CO₃) and an appropriate solvent mixture (e.g., dioxane/water) rsc.orgnih.gov.
The 5-bromo substituent on "this compound" makes it an ideal candidate for participating directly in such cross-coupling reactions, where the bromine atom can be substituted with various aryl or heteroaryl groups. Furthermore, the entire molecule can act as a ligand for the palladium catalyst, influencing the efficiency and selectivity of the coupling process. The trifluoromethyl group can enhance the stability and catalytic turnover of the complex. The versatility of this reaction allows for the coupling of a wide range of aryl and heteroaryl boronic acids, leading to diverse molecular architectures rsc.orgnih.govnih.gov.
Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling with Bromo-Pyrazole Derivatives
| Catalyst System | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane/Water | 110 °C | Efficient arylation at the bromo-position rsc.orgnih.gov |
| XPhosPdG2 / XPhos | K₃PO₄ | Toluene/Water | 100 °C | Synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones rsc.orgresearchgate.net |
The development of ligands for asymmetric catalysis, which enables the synthesis of chiral molecules, is a major goal of chemical research. While pyrazoles are widely used in general catalysis, their application in asymmetric synthesis is an emerging area. The chirality can be introduced through various means, including the use of chiral substituents on the pyrazole ring itself or by incorporating the pyrazole into a larger, rigid chiral scaffold.
The presence of the trifluoromethyl group in ligands has been shown to be beneficial in asymmetric catalysis. For instance, pyridine-oxazoline (PyOx) ligands featuring a trifluoromethyl group have been successfully used as highly active and enantioselective catalysts in reactions like the addition of arylboronic acids to cyclic N-sulfonylketimines nih.gov. The electron-withdrawing nature of the CF₃ group can significantly influence the electronic properties of the metal center, thereby enhancing catalytic activity and enantioselectivity nih.gov.
Although direct applications of this compound in asymmetric catalysis have not been specifically reported, its structural features suggest potential. The benzyl group at the N1 position could be replaced with a chiral moiety, or the pyrazole could be incorporated into a larger chiral framework. The trifluoromethyl group on the benzyl ring would likely play a crucial role in modulating the electronic environment of any catalytically active metal center it coordinates to, potentially leading to high levels of stereocontrol.
Exploration in Homogeneous and Heterogeneous Catalysis
Incorporation into Functional Materials
The unique electronic properties conferred by the trifluoromethyl and bromo substituents make this compound an attractive building block for the synthesis of novel functional materials, particularly for optoelectronic applications.
Pyrazole derivatives are increasingly being investigated for their use in organic electronics. Their inherent photophysical properties, combined with the ease of functionalization, allow for the creation of materials with tailored energy levels (HOMO/LUMO) and charge-transport characteristics researchgate.netroyal-chem.com. These are critical parameters for the performance of devices like Organic Light Emitting Diodes (OLEDs) and organic photovoltaic (OPV) cells researchgate.netroyal-chem.comresearchgate.net.
For photovoltaic applications, pyrazole derivatives can act as either electron-donor or electron-acceptor materials within the active layer of a solar cell researchgate.netresearchgate.netsunyempire.edudntb.gov.ua. The electron-rich pyrazole unit can serve as a good electron donor, while the introduction of electron-withdrawing groups, such as the trifluoromethyl group in the subject compound, can tune the molecule to act as an electron acceptor researchgate.netroyal-chem.com. The bromine atom also provides a convenient synthetic handle for further functionalization, allowing the pyrazole core to be integrated into larger conjugated polymer systems used in OPVs royal-chem.com. The favorable electronic properties of pyrazole-based materials can lead to efficient charge generation and transport, which are essential for high-performance solar cells researchgate.netdntb.gov.ua.
Table 3: Potential Roles of Pyrazole Derivatives in Optoelectronic Devices
| Device Type | Function | Key Molecular Properties |
|---|---|---|
| OLED | Emitter, Host Material | High thermal stability, appropriate HOMO/LUMO levels for energy transfer, high photoluminescence quantum yield noctiluca.eutaylorfrancis.com |
| OPV | Electron Donor, Electron Acceptor | Tunable energy levels, good charge mobility, broad absorption spectra researchgate.netroyal-chem.comresearchgate.net |
Precursor for Optoelectronic Materials (e.g., Organic Light Emitting Diodes - OLEDs, photovoltaic materials)
Tuning Electronic and Optical Properties via Structural Modifications
The electronic and optical properties of pyrazole derivatives are intrinsically linked to their molecular structure. Modifications to the pyrazole core or its substituents can lead to significant changes in their photophysical behavior, making them suitable for a range of applications in optoelectronics.
Structural modifications, such as the introduction of electron-withdrawing or electron-donating groups, can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission spectra of the molecule. For instance, the presence of the electron-withdrawing trifluoromethyl group on the benzyl moiety in this compound is expected to influence its electronic properties.
While specific studies on the optical properties of this compound are not extensively documented, research on analogous pyrazole-containing polymeric structures has shown that such compounds can exhibit high thermal stability and interesting photoluminescence behavior. ias.ac.in The incorporation of different functional groups allows for the tuning of these properties, suggesting that derivatives of this compound could be engineered to have specific absorption and emission characteristics.
Table 1: Potential Effects of Structural Modifications on the Electronic and Optical Properties of Pyrazole Derivatives
| Structural Modification | Potential Effect on Electronic/Optical Properties |
| Introduction of electron-donating groups | Shift in absorption and emission spectra to longer wavelengths (red shift) |
| Introduction of electron-withdrawing groups | Shift in absorption and emission spectra to shorter wavelengths (blue shift) |
| Extension of π-conjugation | Enhanced charge transport properties and altered photoluminescence |
| Introduction of heavy atoms (e.g., bromine) | Potential for phosphorescence and applications in organic light-emitting diodes (OLEDs) |
Use in Polymer Chemistry for Advanced Macromolecular Architectures
The pyrazole moiety is a valuable component in polymer chemistry due to its thermal stability and ability to participate in various polymerization reactions. Pyrazole-containing polymers have been explored for applications ranging from high-performance materials to functional polymers with specific optical or sensing capabilities. ias.ac.in
While the direct polymerization of this compound has not been specifically reported, its structure suggests potential as a monomer. The bromine atom can serve as a reactive site for cross-coupling reactions, a common method for synthesizing conjugated polymers. The bulky trifluoromethylbenzyl group could influence the polymer's morphology and solubility.
The synthesis of semi-linear pyrazole-containing polymers has been achieved through condensation reactions, resulting in materials with high thermal stability and sensitivity to specific anions. ias.ac.in This highlights the potential for creating advanced macromolecular architectures based on pyrazole building blocks.
Exploration in Supramolecular Chemistry and Framework Materials
The pyrazole ring, with its hydrogen bond donor and acceptor sites, is an excellent building block for constructing supramolecular assemblies and framework materials like metal-organic frameworks (MOFs). nih.gov The nature and position of substituents on the pyrazole ring play a crucial role in directing the formation of these higher-order structures. researchgate.net
A study on a structurally similar compound, 5-[4-(trifluoromethyl)benzyl]-3-tert-butyl-1-phenyl-1H-pyrazole, revealed the formation of hydrogen-bonded sheets in the solid state. researchgate.net This suggests that this compound is also likely to form predictable supramolecular structures through hydrogen bonding and potentially halogen bonding interactions involving the bromine atom.
The use of pyrazole-based linkers in the synthesis of MOFs is an active area of research. rsc.org These materials exhibit high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. The functional groups on the pyrazole linker, such as the bromo and trifluoromethylbenzyl groups in the title compound, can be used to tailor the properties of the resulting MOF.
Table 2: Supramolecular Motifs Observed in Pyrazole Derivatives
| Supramolecular Motif | Description |
| Dimers | Two pyrazole molecules linked by hydrogen bonds. |
| Trimers | Three pyrazole molecules forming a cyclic hydrogen-bonded structure. |
| Tetramers | Four pyrazole molecules arranged in a hydrogen-bonded assembly. |
| Catemers | Polymeric chains of hydrogen-bonded pyrazole molecules. |
| Sheets | Two-dimensional networks formed through intermolecular interactions. researchgate.net |
Role as a Synthetic Intermediate for Complex Molecular Architectures
The presence of multiple reactive sites makes this compound a valuable synthetic intermediate for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.
Building Block for Multifunctional Molecules
The pyrazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. mdpi.com The specific substitution pattern of this compound offers several avenues for further functionalization to create multifunctional molecules.
The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the synthesis of a diverse library of compounds from a single precursor. chim.it
Preparation of Novel Scaffolds with Defined Chemical Reactivity
The chemical reactivity of the pyrazole ring and its substituents can be harnessed to prepare novel heterocyclic scaffolds. The bromine atom in this compound serves as a key handle for introducing chemical diversity. For example, nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions at this position can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, paving the way for the synthesis of fused heterocyclic systems or molecules with specific three-dimensional arrangements. chim.it
The trifluoromethyl group on the benzyl substituent can also influence the reactivity of the molecule and the properties of the resulting scaffolds, potentially enhancing their metabolic stability or binding affinity to biological targets. The versatility of this compound as a building block makes it a valuable tool for chemists seeking to design and synthesize novel molecular architectures with defined chemical and biological properties. researchgate.net
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Automation in the Discovery of Pyrazole (B372694) Derivatives
For a molecule such as 5-Bromo-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole, AI algorithms can be used to design a virtual library of analogs. By modifying substituents on the pyrazole or benzyl (B1604629) rings, these models can predict how changes will affect properties like binding affinity, selectivity, and pharmacokinetic profiles. This data-driven design process is significantly more efficient than traditional trial-and-error synthesis.
Exploration of Novel Reactivity and Unconventional Reaction Pathways
Future research will increasingly focus on developing novel methods for the synthesis and functionalization of the pyrazole core. mdpi.com While traditional methods like the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines are well-established, emerging strategies offer new possibilities. nih.gov The use of transition-metal-catalyzed C-H functionalization, for example, provides a direct way to install new chemical groups onto the pyrazole ring without the need for pre-functionalized starting materials, offering a more atom-economical approach. rsc.org
For this compound, the bromine atom at the C5 position is a key handle for post-synthesis modification. Unconventional reaction pathways, such as those driven by photoredox catalysis or electrochemistry, could be explored to forge new carbon-carbon and carbon-heteroatom bonds at this position under mild conditions. mdpi.com These methods can often access chemical transformations that are difficult to achieve with traditional thermal reactions. Additionally, multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer an efficient way to build complex pyrazole-containing structures, reducing waste and simplifying synthetic procedures. mdpi.com
Advanced Characterization Techniques for Real-Time Monitoring of Reactions
The optimization of chemical reactions relies on a deep understanding of reaction kinetics, mechanisms, and the formation of intermediates or impurities. Advanced characterization techniques, collectively known as Process Analytical Technology (PAT), are becoming indispensable for real-time monitoring. Techniques such as in-situ Fourier-Transform Infrared Spectroscopy (FT-IR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) allow chemists to "watch" a reaction as it happens. mdpi.com
In the synthesis of this compound, these real-time monitoring tools could be used to precisely determine the reaction endpoint, detect the formation of any undesired regioisomers, and ensure the complete consumption of starting materials. This level of process control is crucial for improving reaction yield, purity, and safety. Furthermore, fluorescent pyrazole derivatives are being developed as sensors, which could potentially be adapted for monitoring chemical environments or biological processes in real-time. rsc.orgrsc.org
Sustainable and Scalable Production Methods for Industrial Applications
The principles of green chemistry are increasingly guiding the development of synthetic methodologies, with a focus on minimizing environmental impact. researchgate.netnih.gov For the industrial production of pyrazole derivatives, this translates to the use of safer, renewable, or recyclable solvents (such as water), the development of highly efficient and recyclable catalysts, and the design of energy-efficient processes. benthamdirect.comthieme-connect.comacs.org
Future synthesis of this compound will likely move away from traditional batch processing towards continuous flow chemistry. mdpi.comnih.gov Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields and fewer byproducts. mdpi.com They also enable the safe use of hazardous intermediates, as these are generated and consumed in situ without isolation. rsc.orgnih.gov Moreover, techniques like microwave-assisted synthesis and sonication can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rsc.orgrsc.orgorientjchem.org
Table 2: Comparison of Synthetic Production Methodologies
Synergistic Approaches Combining Synthetic, Computational, and Materials Science Methodologies
The future of chemical research lies in the convergence of disciplines. The development of novel pyrazole derivatives will be driven by a synergistic approach that integrates computational chemistry, advanced synthesis, and materials science. nih.goveurasianjournals.comresearchgate.net This cycle begins with computational models predicting molecules with desired properties. connectjournals.com These molecules are then synthesized using automated and sustainable methods. rsc.org
The resulting compounds can then be explored for applications beyond medicine, for instance, in materials science. Pyrazole derivatives have shown potential in the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and even energetic materials. rsc.orgmdpi.comrsc.org The properties of a compound like this compound could be systematically tuned through synthetic modifications, guided by computational predictions, to optimize its performance for a specific material application. The characterization of these new materials provides crucial data that is then fed back into the computational models, creating a virtuous cycle of discovery and innovation that spans multiple scientific fields.
Q & A
Q. What are the common synthetic routes for 5-Bromo-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole, and how can reaction conditions be optimized for yield?
-
Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, phosphorous oxychloride (POCl₃) at 120°C can cyclize substituted hydrazides to form pyrazole cores . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to POCl₃) and reaction time (6–8 hours under reflux) improves yields. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
-
Key Data :
| Reaction Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C | 65–75 | |
| Purification | Hexane/EtOAc | 80–83 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
- Methodological Answer :
- ¹H NMR : Look for pyrazole proton signals at δ 6.5–8.0 ppm and trifluoromethyl (-CF₃) splitting patterns (q, J ≈ 269 Hz) .
- ¹³C NMR : The pyrazole carbons resonate at δ 104–140 ppm, while CF₃ appears as a quartet (δ ~118–120 ppm) .
- HRMS : Use ESI+ mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 418.9784) .
Advanced Research Questions
Q. How can computational chemistry aid in the design and optimization of the synthesis pathway?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding reagent selection. For instance, ICReDD’s reaction path search methods combine computational modeling (Gaussian 16) with experimental validation to minimize trial-and-error steps . Molecular docking can also predict steric effects of the bulky 4-(trifluoromethyl)benzyl group on reactivity .
Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde in ).
- 2D NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- Crystallography : Single-crystal X-ray diffraction (e.g., triclinic P1 space group, a = 6.759 Å) provides definitive structural validation .
Q. What are the best practices for X-ray crystallographic analysis of pyrazole derivatives, and how do structural parameters influence reactivity?
- Methodological Answer :
-
Crystallization : Use slow evaporation of dichloromethane/methanol (1:1) to grow high-quality crystals .
-
Structural Insights : Bond lengths (C-Br ≈ 1.89 Å) and dihedral angles (pyrazole-benzyl ~85°) affect steric hindrance and electronic effects, modulating nucleophilic substitution reactivity .
- Key Data :
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C-Br bond length | 1.89 | |
| Pyrazole-benzyl angle | 85.2 |
Handling Data Contradictions
Q. How should researchers address discrepancies in reported melting points or reaction yields for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
